molecular formula C19H22N2O3 B6639612 1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea

1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea

Cat. No. B6639612
M. Wt: 326.4 g/mol
InChI Key: SPAXTXHVZPRQMK-FUHWJXTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea is a small molecule inhibitor that has been studied extensively for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of 1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea involves binding to specific enzymes and proteins in the body. It has been shown to inhibit the activity of certain kinases and phosphatases, which are important for cell signaling and regulation. This leads to a reduction in cell growth and proliferation, which can be beneficial in treating diseases such as cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a reduction in cell growth and proliferation. It has also been shown to have anti-inflammatory and antioxidant effects, which can be beneficial in treating diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea in lab experiments is its specificity. It has been shown to selectively inhibit certain enzymes and proteins, which can be useful in studying their role in disease. However, one limitation is its potential toxicity. Like many small molecule inhibitors, it can have off-target effects and may not be suitable for use in certain cell types or animal models.

Future Directions

There are several future directions for research on 1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea. One area of interest is its potential use in combination therapy with other drugs. It has been shown to enhance the activity of certain chemotherapy drugs, which could improve their effectiveness in treating cancer. Another area of interest is its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have anti-inflammatory and antioxidant effects, which could be beneficial in slowing the progression of these diseases. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea involves several steps. The starting materials are 2-ethoxy-4-methylphenyl isocyanate and (1R,2S)-2-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid. These are reacted together in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.

Scientific Research Applications

1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases.

properties

IUPAC Name

1-(2-ethoxy-4-methylphenyl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-24-17-10-12(2)8-9-15(17)20-19(23)21-18-14-7-5-4-6-13(14)11-16(18)22/h4-10,16,18,22H,3,11H2,1-2H3,(H2,20,21,23)/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAXTXHVZPRQMK-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)NC(=O)NC2C(CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)C)NC(=O)N[C@H]2[C@H](CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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